molecular formula C23H32Cl4N4 B2535494 1,3-Bis-[4-(3-chlorophenyl)piperazin-1-yl]propane Dihydrochloride CAS No. 2408971-27-5

1,3-Bis-[4-(3-chlorophenyl)piperazin-1-yl]propane Dihydrochloride

Cat. No.: B2535494
CAS No.: 2408971-27-5
M. Wt: 506.34
InChI Key: GJACYTIZZHHUSK-UHFFFAOYSA-N
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Description

1,3-Bis-[4-(3-chlorophenyl)piperazin-1-yl]propane Dihydrochloride is a chemical compound with the molecular formula C23H30Cl2N4. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by the presence of two piperazine rings, each substituted with a 3-chlorophenyl group, connected by a propane linker.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis-[4-(3-chlorophenyl)piperazin-1-yl]propane Dihydrochloride typically involves the reaction of 1,3-dibromopropane with 1-(3-chlorophenyl)piperazine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like acetonitrile or dimethylformamide under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis-[4-(3-chlorophenyl)piperazin-1-yl]propane Dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

1,3-Bis-[4-(3-chlorophenyl)piperazin-1-yl]propane Dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of receptor-ligand interactions due to its structural similarity to certain neurotransmitters.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of pharmaceuticals and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1,3-Bis-[4-(3-chlorophenyl)piperazin-1-yl]propane Dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and influencing various physiological processes. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis-[4-(2,3-dichlorophenyl)piperazin-1-yl]butane Dihydrochloride: Similar structure but with a butane linker and dichlorophenyl groups.

    1,1’-[1,3-Propanediylbis(4-chlorophenyl)piperazine]: Similar structure but with chlorophenyl groups instead of 3-chlorophenyl.

Uniqueness

1,3-Bis-[4-(3-chlorophenyl)piperazin-1-yl]propane Dihydrochloride is unique due to its specific substitution pattern and the presence of a propane linker. This structural configuration imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

1-(3-chlorophenyl)-4-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]piperazine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30Cl2N4.2ClH/c24-20-4-1-6-22(18-20)28-14-10-26(11-15-28)8-3-9-27-12-16-29(17-13-27)23-7-2-5-21(25)19-23;;/h1-2,4-7,18-19H,3,8-17H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJACYTIZZHHUSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCN2CCN(CC2)C3=CC(=CC=C3)Cl)C4=CC(=CC=C4)Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32Cl4N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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